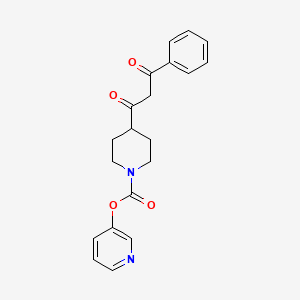


















|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)(=[O:21])[CH3:20].[N:28]1[CH:33]=[CH:32][CH:31]=[C:30]([O:34][C:35]([N:37]2[CH2:42][CH2:41][CH:40]([C:43](O)=[O:44])[CH2:39][CH2:38]2)=[O:36])[CH:29]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl>C1COCC1.C(OCC)(=O)C.O>[O:21]=[C:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:20][C:43]([CH:40]1[CH2:41][CH2:42][N:37]([C:35]([O:34][C:30]2[CH:29]=[N:28][CH:33]=[CH:32][CH:31]=2)=[O:36])[CH2:38][CH2:39]1)=[O:44] |f:1.2|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
n-butyllithium hexane
|
|
Quantity
|
20.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
3.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
liquid 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
liquid 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
liquid 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
liquid 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at the same temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture was cooled to −70° C.
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at the same temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to −70° C.
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at the same temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture was warmed to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
To the reaction liquid
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CC(=O)C1CCN(CC1)C(=O)OC=1C=NC=CC1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.93 g | |
| YIELD: CALCULATEDPERCENTYIELD | 33% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |